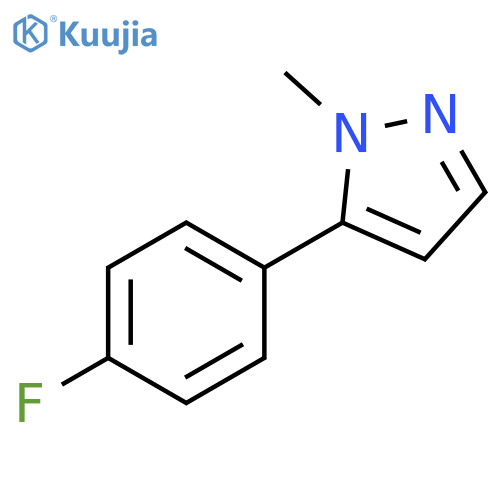

Cas no 689251-78-3 (5-(4-fluorophenyl)-1-methyl-1H-pyrazole)

5-(4-fluorophenyl)-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-(4-fluorophenyl)-1-methyl-1H-pyrazole

- 1H-Pyrazole, 5-(4-fluorophenyl)-1-methyl-

- 689251-78-3

- DCGKCBFAIJICIW-UHFFFAOYSA-N

- SCHEMBL3489735

- CHEMHERE CHEM66370

- EN300-745677

-

- インチ: 1S/C10H9FN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3

- InChIKey: DCGKCBFAIJICIW-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C2=CC=C(F)C=C2)=CC=N1

計算された属性

- せいみつぶんしりょう: 176.07497646g/mol

- どういたいしつりょう: 176.07497646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2

5-(4-fluorophenyl)-1-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB603065-10g |

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole; . |

689251-78-3 | 10g |

€554.40 | 2024-07-19 | ||

| Enamine | EN300-745677-0.25g |

5-(4-fluorophenyl)-1-methyl-1H-pyrazole |

689251-78-3 | 95% | 0.25g |

$1235.0 | 2024-05-23 | |

| Enamine | EN300-745677-0.1g |

5-(4-fluorophenyl)-1-methyl-1H-pyrazole |

689251-78-3 | 95% | 0.1g |

$1183.0 | 2024-05-23 | |

| abcr | AB603065-1g |

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole; . |

689251-78-3 | 1g |

€141.70 | 2024-07-19 | ||

| Enamine | EN300-745677-2.5g |

5-(4-fluorophenyl)-1-methyl-1H-pyrazole |

689251-78-3 | 95% | 2.5g |

$2631.0 | 2024-05-23 | |

| Enamine | EN300-745677-0.05g |

5-(4-fluorophenyl)-1-methyl-1H-pyrazole |

689251-78-3 | 95% | 0.05g |

$1129.0 | 2024-05-23 | |

| Enamine | EN300-745677-5.0g |

5-(4-fluorophenyl)-1-methyl-1H-pyrazole |

689251-78-3 | 95% | 5.0g |

$3894.0 | 2024-05-23 | |

| Enamine | EN300-745677-10.0g |

5-(4-fluorophenyl)-1-methyl-1H-pyrazole |

689251-78-3 | 95% | 10.0g |

$5774.0 | 2024-05-23 | |

| Enamine | EN300-745677-1.0g |

5-(4-fluorophenyl)-1-methyl-1H-pyrazole |

689251-78-3 | 95% | 1.0g |

$1343.0 | 2024-05-23 | |

| abcr | AB603065-25g |

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole; . |

689251-78-3 | 25g |

€1036.70 | 2024-07-19 |

5-(4-fluorophenyl)-1-methyl-1H-pyrazole 関連文献

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

5-(4-fluorophenyl)-1-methyl-1H-pyrazoleに関する追加情報

Recent Advances in the Study of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS: 689251-78-3)

The compound 5-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS: 689251-78-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by a fluorophenyl group and a methyl-substituted pyrazole ring, has been investigated for its role in modulating various biological pathways. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development.

One of the key areas of research has focused on the synthesis and optimization of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole. A study published in the Journal of Medicinal Chemistry (2023) described an efficient synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a palladium-catalyzed cross-coupling reaction to introduce the fluorophenyl group, followed by methylation of the pyrazole nitrogen. This method not only enhances the scalability of the synthesis but also reduces the formation of byproducts, making it more suitable for industrial applications.

In terms of pharmacological activity, 5-(4-fluorophenyl)-1-methyl-1H-pyrazole has shown notable potential as an inhibitor of specific kinase enzymes involved in inflammatory and oncogenic pathways. A preclinical study demonstrated its ability to selectively target the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers. The compound exhibited a high binding affinity to JAK2, with an IC50 value in the low nanomolar range, suggesting its utility as a lead compound for further optimization.

Another significant finding comes from a recent Nature Chemical Biology publication (2024), which explored the compound's role in modulating protein-protein interactions (PPIs). The study revealed that 5-(4-fluorophenyl)-1-methyl-1H-pyrazole can disrupt the interaction between two key proteins involved in neurodegenerative diseases, offering a novel approach to therapeutic intervention. Molecular dynamics simulations and X-ray crystallography were used to elucidate the binding mode, providing insights for structure-based drug design.

Despite these promising results, challenges remain in the development of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed in future studies. Ongoing research is focusing on derivatization strategies to improve these properties while maintaining the compound's efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 5-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS: 689251-78-3) represents a versatile scaffold with broad potential in drug discovery. Its ability to target diverse biological pathways highlights its significance in the field. Continued research and development efforts will be crucial to unlocking its full therapeutic potential and addressing the remaining challenges in its pharmacological profile.

689251-78-3 (5-(4-fluorophenyl)-1-methyl-1H-pyrazole) 関連製品

- 933725-48-5(methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine)

- 1526882-82-5(2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1447960-48-6(5-oxo-1-(propan-2-yl)pyrrolidine-3-carbaldehyde)

- 1228665-92-6(2,3-Dihydro-1h-pyrido3,4-b1,4oxazine-8-carboxylic acid)

- 1361729-20-5(6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid)

- 1554485-44-7((±)-CP 47,497-C7-Hydroxy Metabolite)

- 73010-82-9(10(Z)-Heptadecenyl acetate)

- 1218043-68-5(rac-(1R,2R)-2-2-(propan-2-yloxy)phenylcyclopropane-1-carboxylic acid)

- 375-50-8(1,4-Diiodooctafluorobutane)

- 473633-52-2(3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide)